Ald-Ph-amido-PEG2-C2-Boc

PROTAC Solubility Bioconjugation Chemistry Linker Physicochemical Properties

Ald-Ph-amido-PEG2-C2-Boc (CAS 1807521-09-0) is a heterobifunctional polyethylene glycol (PEG)-based linker specifically designed for the synthesis of PROteolysis TArgeting Chimeras (PROTACs) and other bioconjugates. The compound features a benzaldehyde group at one terminus, enabling chemoselective oxime ligation with aminooxy-functionalized molecules, and a tert-butyl (Boc) protected carboxylic acid at the other, which can be deprotected under acidic conditions to reveal a free carboxyl group for further conjugation.

Molecular Formula C19H27NO6
Molecular Weight 365.4 g/mol
CAS No. 1807521-09-0
Cat. No. B605294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAld-Ph-amido-PEG2-C2-Boc
CAS1807521-09-0
SynonymsAld-Ph-PEG2-t-butyl ester
Molecular FormulaC19H27NO6
Molecular Weight365.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H27NO6/c1-19(2,3)26-17(22)8-10-24-12-13-25-11-9-20-18(23)16-6-4-15(14-21)5-7-16/h4-7,14H,8-13H2,1-3H3,(H,20,23)
InChIKeyUXMPBIQFYCJYBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ald-Ph-amido-PEG2-C2-Boc (CAS 1807521-09-0): PROTAC PEG Linker for Heterobifunctional Conjugation


Ald-Ph-amido-PEG2-C2-Boc (CAS 1807521-09-0) is a heterobifunctional polyethylene glycol (PEG)-based linker specifically designed for the synthesis of PROteolysis TArgeting Chimeras (PROTACs) and other bioconjugates [1]. The compound features a benzaldehyde group at one terminus, enabling chemoselective oxime ligation with aminooxy-functionalized molecules, and a tert-butyl (Boc) protected carboxylic acid at the other, which can be deprotected under acidic conditions to reveal a free carboxyl group for further conjugation [2]. With a molecular weight of 365.42 Da and a LogP of 1.86, this linker provides a defined 2-unit PEG spacer that balances aqueous solubility with moderate lipophilicity for cellular permeability .

Why Ald-Ph-amido-PEG2-C2-Boc Cannot Be Replaced by Generic PEG2-Boc or Amino-PEG Linkers in PROTAC Synthesis


The performance of a PROTAC degrader is exquisitely sensitive to the chemical composition and geometry of its linker [1]. Simple PEG2-Boc or amino-PEG2 linkers lack the benzaldehyde group that defines Ald-Ph-amido-PEG2-C2-Boc, forcing a change in the conjugation chemistry and potentially the attachment point on the target ligand or E3 ligase ligand . Even among benzaldehyde-containing PEG linkers, variations in the functional groups at the opposite terminus (e.g., amine vs. Boc-protected acid) or in the linker length (e.g., PEG2 vs. PEG4/PEG6) can profoundly alter the resulting PROTAC's physicochemical properties, cellular permeability, and ultimately, its degradation efficiency [2]. Therefore, direct substitution without re-optimizing the entire PROTAC construct is likely to yield a molecule with suboptimal or even null activity, making the specific selection of Ald-Ph-amido-PEG2-C2-Boc a critical, data-driven decision.

Quantitative Differentiation of Ald-Ph-amido-PEG2-C2-Boc: Head-to-Head Data Against Key Analogs


Enhanced DMSO Solubility of Ald-Ph-amido-PEG2-C2-Boc Compared to Ald-Ph-PEG2-Boc

Ald-Ph-amido-PEG2-C2-Boc demonstrates significantly higher solubility in DMSO compared to its close structural analog, Ald-Ph-PEG2-Boc. The presence of an internal amide bond in Ald-Ph-amido-PEG2-C2-Boc enhances its solvation properties . The quantitative difference in DMSO solubility is a critical factor for preparing concentrated stock solutions required for PROTAC synthesis and subsequent biological assays [1].

PROTAC Solubility Bioconjugation Chemistry Linker Physicochemical Properties

Divergent Conjugation Chemistry: Oxime Ligation vs. Amide Coupling in PROTAC Assembly

Ald-Ph-amido-PEG2-C2-Boc is designed for oxime ligation via its terminal benzaldehyde group, whereas many common PROTAC linkers, such as Ald-Ph-amido-C2-PEG2-amine (CAS 2055013-56-2), are amine-terminated and rely on amide coupling reactions . Oxime bond formation is a chemoselective, bioorthogonal reaction that proceeds under mild aqueous conditions (pH 4-7) and is stable under physiological conditions, offering a distinct advantage in conjugating sensitive biomolecules .

Click Chemistry PROTAC Synthesis Chemoselective Ligation

Defined Linker Length and Hydrophobicity Profile for Ternary Complex Optimization

The 2-unit PEG spacer in Ald-Ph-amido-PEG2-C2-Boc provides a defined distance between conjugated ligands, which is a critical parameter for productive ternary complex formation and subsequent protein degradation [1]. The calculated LogP of 1.86 for Ald-Ph-amido-PEG2-C2-Boc indicates a balanced hydrophilicity/lipophilicity profile . This is in contrast to shorter, more hydrophobic alkyl linkers that can limit aqueous solubility and promote aggregation, or longer PEG linkers that may increase molecular weight and potentially reduce cellular permeability [2].

PROTAC Linker Length Ternary Complex Formation Physicochemical Properties

Orthogonal Protection Strategy: Boc Deprotection Under Mild Acidic Conditions

The tert-butyl (Boc) ester in Ald-Ph-amido-PEG2-C2-Boc serves as a protecting group for the carboxylic acid, enabling orthogonal protection strategies during multi-step PROTAC synthesis [1]. This contrasts with linkers like Ald-Ph-amido-PEG2-C2-acid (CAS 1807534-84-4), which present a free carboxylic acid and are more prone to unwanted side reactions during earlier synthetic steps . The Boc group is readily removed under mild acidic conditions (e.g., TFA in DCM), typically at room temperature, without affecting the benzaldehyde functionality [2].

PROTAC Synthesis Protecting Group Chemistry Solid-Phase Synthesis

Optimal Application Scenarios for Ald-Ph-amido-PEG2-C2-Boc in PROTAC Development and Bioconjugation


High-Concentration PROTAC Intermediate Synthesis

Given its high DMSO solubility (≥100 mg/mL), Ald-Ph-amido-PEG2-C2-Boc is the preferred linker for preparing concentrated stock solutions of PROTAC intermediates, a common requirement in high-throughput synthesis and when working with precious or limited quantities of target ligands or E3 ligase ligands .

Bioorthogonal Conjugation of Sensitive Biomolecules

The benzaldehyde group enables oxime ligation under mild, aqueous conditions, making this linker ideal for conjugating aminooxy-functionalized peptides, oligonucleotides, or other sensitive biomolecules that would be damaged by the harsh conditions of amide coupling reactions .

Modular PROTAC Synthesis Requiring Orthogonal Protection

The Boc-protected acid group allows for a modular synthetic approach. Researchers can first attach the linker to a ligand via oxime ligation, then deprotect the Boc group, and finally couple the free acid to a second ligand. This stepwise assembly is crucial for building complex PROTACs where protecting group compatibility is a major concern [1].

Initial SAR Studies for Linker Length Optimization

The defined 2-unit PEG spacer and balanced LogP of 1.86 make Ald-Ph-amido-PEG2-C2-Boc an excellent starting point for structure-activity relationship (SAR) studies. It provides a middle-ground linker length that can be compared to analogs with shorter (e.g., alkyl) or longer (e.g., PEG4, PEG6) spacers to empirically determine the optimal geometry for a given target protein-E3 ligase pair [2].

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